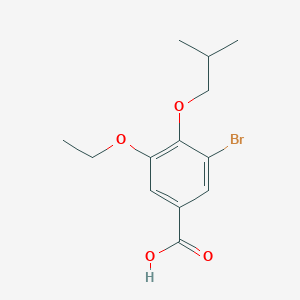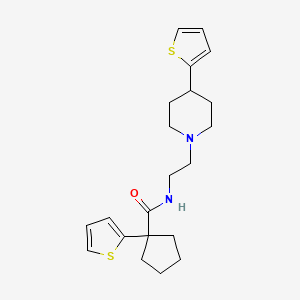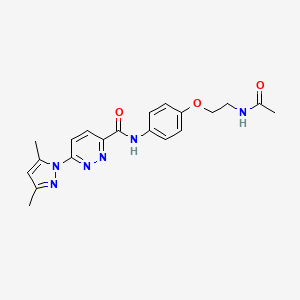
3-Bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research around derivatives similar to 3-Bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid focuses primarily on synthesis methods and the analysis of their molecular structures. For instance, studies have demonstrated the synthesis of various bromo–hydroxy–benzoic acid derivatives, exploring their crystal structures and molecular interactions. These compounds often form two-dimensional architectures stabilized by hydrogen bonds and other intermolecular forces, such as Br⋯O and π–π interactions, showcasing their potential in material science and crystal engineering (Suchetan et al., 2016).
Chemical Reactivity and Interaction Studies
Research on molecules similar to this compound also involves understanding their chemical reactivity and interaction capabilities. Studies on the influence of methoxy-substituents on the strength of halogen bonds in bromobenzoic acid reveal insights into molecular interactions that could influence the design of new materials and pharmaceuticals. These studies highlight the complex interplay between halogen bonding, π interactions, and molecular geometry (Raffo et al., 2016).
Antiviral Activity Research
Derivatives of benzoic acid, including those with bromo substitutions, have been explored for their antiviral activities. Research has focused on the synthesis of specific pyrimidine derivatives, assessing their efficacy against various viruses. Such studies underscore the potential therapeutic applications of these compounds, highlighting their importance in the development of new antiviral drugs (Hocková et al., 2003).
Material Science and Optoelectronics
Investigations into the molecular parameters, reactivity descriptors, and vibrational properties of bromo–methoxy–benzoic acid derivatives offer valuable insights for material science. Studies analyzing the electronic structure, reactivity, and nonlinear optical properties of these molecules contribute to the development of new materials with potential applications in optoelectronics and as photodynamic therapy agents (Yadav et al., 2022).
Environmental and Industrial Applications
Additionally, some research delves into the environmental and industrial implications of bromo–methoxy–benzoic acid derivatives. For example, novel and practical processes for the scale-up of key intermediates in the synthesis of therapeutic agents demonstrate the industrial relevance of these compounds, showing significant potential for cost reduction and efficiency improvement in pharmaceutical manufacturing (Zhang et al., 2022).
Propriétés
IUPAC Name |
3-bromo-5-ethoxy-4-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-17-11-6-9(13(15)16)5-10(14)12(11)18-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARBXQOFVILFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-difluorophenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2921016.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide](/img/structure/B2921022.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[5-(3-phenylpropyl)-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2921025.png)

![Methyl (E)-4-[(2S,4S)-2-(4-ethyl-5-oxo-1H-1,2,4-triazol-3-yl)-4-methoxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2921030.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2921032.png)


![tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2921037.png)